Product packaging for Kelthane-S(Cat. No.:CAS No. 52869-78-0)

Kelthane-S

Cat. No.: B1673386
CAS No.: 52869-78-0
M. Wt: 583.7 g/mol
InChI Key: UUPKEMGWRMQESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kelthane-S is an organochlorine acaricide with the active ingredient Dicofol, a compound structurally related to DDT . It functions as a non-systemic pesticide with contact action, primarily affecting the central nervous system by interfering with ion channels in neurons, leading to hyperstimulation . This product is strictly for research applications, including environmental fate studies, ecotoxicological research on its impact on aquatic life and biodiversity, and residue analysis in agricultural and environmental samples . Dicofol is known to be moderately toxic to mammals, bioaccumulative, and has been identified as a potential endocrine disruptor . Its production and use are banned internationally under the Stockholm Convention, underscoring its relevance as a chemical of concern for monitoring and ecological study . This product is provided as a high-purity analytical standard. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21Cl5NO5PS B1673386 Kelthane-S CAS No. 52869-78-0

Properties

CAS No.

52869-78-0

Molecular Formula

C19H21Cl5NO5PS

Molecular Weight

583.7 g/mol

IUPAC Name

2-dimethoxyphosphorylsulfanyl-N-methylacetamide;2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol

InChI

InChI=1S/C14H9Cl5O.C5H12NO4PS/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10;1-6-5(7)4-12-11(8,9-2)10-3/h1-8,20H;4H2,1-3H3,(H,6,7)

InChI Key

UUPKEMGWRMQESW-UHFFFAOYSA-N

SMILES

CNC(=O)CSP(=O)(OC)OC.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl

Canonical SMILES

CNC(=O)CSP(=O)(OC)OC.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kelthane-S;  Kelthane S;  KelthaneS; 

Origin of Product

United States

Environmental Dynamics and Biogeochemical Transformations of Kelthane S

Environmental Persistence and Degradation Pathways of Kelthane-S

This compound is considered moderately persistent in the environment, with its degradation rates varying depending on the environmental compartment and conditions ospar.orgherts.ac.ukpops.intnih.govepa.gov. While laboratory studies suggest a short to intermediate half-life, field studies indicate persistence ranging from days to months nih.govepa.govpsu.edu. The major routes of dissipation include hydrolysis and microbial degradation, particularly in neutral to alkaline conditions nih.govepa.gov.

Hydrolytic Degradation Mechanisms of this compound

Hydrolysis is a significant degradation pathway for this compound, and its rate is highly dependent on pH waterquality.gov.aunih.goveurl-pesticides.eueuropa.eu. This compound is relatively stable under acidic conditions but degrades rapidly in neutral and alkaline waters waterquality.gov.auospar.orgnih.goveurl-pesticides.eueuropa.eu. The main hydrolysis product is dichlorobenzophenone (DCBP) ospar.orgepa.govnih.goveurl-pesticides.euwho.int.

Hydrolysis Half-Lives of Dicofol (B1670483) Isomers:

IsomerpH 5pH 7pH 9Major DegradatesSource
o,p'-dicofol47 days8 hours9 minutesDCBP, CBA (at pH 7) epa.gov
p,p'-dicofol85 days64 hours26 minutesDCBP, FW-152 epa.gov
Dicofol (general)85 days3-4 days26 minutesDichlorobenzophenone waterquality.gov.au

Research findings indicate that the hydrolysis rates for p,p'-dicofol are 85 days at pH 5, 64 hours at pH 7, and 26 minutes at pH 9, with DCBP and FW-152 as major degradates epa.goveurl-pesticides.eu. For o,p'-dicofol, the hydrolysis half-lives are 47 days at pH 5, 8 hours at pH 7, and 9 minutes at pH 9, with DCBP being the major degradate and CBA also observed at pH 7 epa.goveurl-pesticides.eu.

Photolytic Degradation Processes of this compound

Photolytic degradation can contribute to the transformation of this compound, particularly in water exposed to sunlight wikipedia.orgwaterquality.gov.aunih.goveuropa.eu. Studies have shown that photodegradation in water can lead to the formation of DCBP epa.goveurl-pesticides.eu. The half-life for aqueous photolysis at pH 7 without a photosensitizer has been reported as 15 days for o,p'-dicofol and 93 days for p,p'-dicofol europa.eu. Another study reported a photolysis half-life of 37 days for soluble dicofol pops.int. Photolysis on soil is generally not considered a significant degradation route for this compound, possibly due to its binding to soil particles and low solubility in soil water nih.govnih.gov. However, one study on silty loam soil reported a photodegradation half-life of 30 days wikipedia.org. Photocatalytic degradation using TiO2 nanoparticles under UV light has shown complete degradation of dicofol into inorganic chloride ions and less toxic compounds researchgate.net.

Photodegradation Half-Lives of Dicofol Isomers in Water (without photosensitizer, neutral pH):

IsomerHalf-life (days)Major DegradatesSource
o,p'-dicofol15DCBP europa.eu
p,p'-dicofol93DCBP europa.eu

Microbial Biotransformation Pathways of this compound

Microbial degradation is another important route of this compound dissipation, particularly in soil nih.govepa.gov. While some sources suggest that organochlorine pesticides like dicofol tend not to be readily biodegradable by microorganisms epa.gov, others indicate that microbially-mediated degradation is a major route of dissipation, especially in neutral and alkaline soils nih.govepa.gov. Aerobic degradation in soil has been observed, with reported half-lives varying depending on soil type and conditions epa.gov. For instance, aerobic degradation half-lives of 7.6 days for o,p'-dicofol and 43 days for p,p'-dicofol have been reported in silt loam soil at pH 7.5 and 7.8, respectively epa.gov. Major products of aerobic degradation include DCBP, FW-152, and 3-OH-DCBP epa.gov. Under anaerobic conditions, DCBP, DDE, 3-OH-DCBP, and 2-OH-DCBH have been tentatively identified as degradates epa.govepa.gov.

Environmental Fate Modeling and Field Dissipation Studies of this compound

Environmental fate modeling and field dissipation studies provide crucial insights into the behavior of this compound under realistic conditions. These studies help to understand its distribution, persistence, and movement in various environmental compartments.

Model estimates suggest that this compound can accumulate in aquatic species, with high bioconcentration factors (BCFs) observed in fish epa.goveuropa.eupops.int. The potential for long-range atmospheric transport has also been indicated by modeling and monitoring data pops.intpops.int.

Soil Compartment Dissipation and Retention

This compound is considered moderately persistent in soil, with reported half-lives typically ranging from 30 to 60 days, although some laboratory studies show half-lives exceeding 180 days wikipedia.orgospar.orgpops.intcoastalwiki.org. Its degradation in soil is influenced by pH, with slower rates under acidic conditions epa.govpops.int.

This compound has low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to adsorb to soil particles and organic matter waterquality.gov.auherts.ac.ukwho.intcoastalwiki.org. This strong adsorption limits its mobility in soil, making leaching to groundwater unlikely wikipedia.orgnih.govepa.govnih.gov. Studies have shown that this compound residues tend to remain in the upper soil layers wikipedia.orgnih.govpsu.edu.

Soil Dissipation Half-Lives of Dicofol:

Location/Study TypeHalf-life (days)NotesSource
Soil (general)30-60Moderately slow degradation ospar.orgcoastalwiki.org
Soil (laboratory)>180 (some studies)Wide range reported pops.int
Field (Florida, California)7-113Range from field dissipation studies pops.int
Silt loam soil (aerobic, pH 7.8)43 (p,p'-dicofol) epa.gov
Silt loam soil (aerobic, pH 7.5)7.6 (o,p'-dicofol) epa.gov
Silty loam soil (photodegradation)30 wikipedia.org
Anaerobic soil15.9 wikipedia.org
California cotton fields<7Top 6 inches, related to irrigation psu.edunih.gov
California strawberry fields72 (p,p'-dicofol)Slower rate, related to irrigation psu.edu
US Monitoring Studies (CA, FL)58-113Overall half-lives in soils nih.govpsu.edu

The major degradation products observed in soil include DCBP (both isomers), FW-152, 3-OH-DCBP, DCBH, and 4-chlorobenzoic acid (CBA) epa.govnih.gov. Some of these degradates, such as DCBP, FW-152, and DCBH, have been found to be persistent in sediment pops.int.

Aquatic System Distribution and Transport

Dicofol exhibits low water solubility and a high octanol-water partition coefficient (log Kow ranging from 3.5 to 6.06), indicating a strong affinity for organic matter and a low tendency to dissolve in water fishersci.ptfishersci.fibmrb.ioherts.ac.uklabsolu.cafishersci.fi. This property significantly influences its distribution and transport in aquatic systems. Dicofol tends to adsorb strongly to suspended solids and sediments in water bodies bmrb.iolabsolu.ca.

Transport of dicofol to surface waters can occur through various pathways, including spray drift during application and surface runoff, particularly when bound to particles fishersci.ptbmrb.io. Riverine input also contributes to the presence of dicofol in the marine environment fishersci.pt. Despite its low water solubility, dicofol has been detected in surface water samples, with monitoring data showing its presence in numerous samples fishersci.pt. The persistence of dicofol in water is pH-dependent, with more rapid degradation occurring under alkaline conditions compared to acidic conditions fishersci.fibmrb.ioherts.ac.uknih.gov.

Data on the aqueous solubility and adsorption coefficient of dicofol are presented in Table 1.

Table 1: Selected Physicochemical Properties of Dicofol

PropertyValueSource
Water Solubility (at 25°C)0.8 - 1.32 mg/L bmrb.ioherts.ac.ukbmrb.io
log Kow3.5 - 6.06 americanelements.comfishersci.fifishersci.fibmrb.iowikipedia.orgwikipedia.org
Koc (Soil Adsorption Coefficient)> 5000 (range 5000 - 21096) bmrb.iolabsolu.cawikipedia.orgwikipedia.orgsci-toys.com
Henry's Law ConstantLow (e.g., 2.4x10⁻⁷ atm-cu m/mole) fishersci.filabsolu.ca

Atmospheric Transport and Deposition Research

Research indicates that dicofol has the potential for atmospheric transport, including long-range transport americanelements.comfishersci.ptfishersci.fifishersci.fifishersci.ca. Its moderate volatility, with a vapor pressure of 5.20E-5 Pa at 25°C, allows for its presence in both vapor and particulate phases in the atmosphere fishersci.ptlabsolu.ca.

Atmospheric oxidation by hydroxyl radicals (OH) is identified as a removal pathway for dicofol in the atmosphere, with estimated half-lives ranging from 3.1 to 4.7 days depending on OH radical concentrations fishersci.filabsolu.cafishersci.fi. Despite this degradation, modeling results suggest that dicofol can be transported to remote regions and has a potential for enrichment in the Arctic environment fishersci.fifishersci.ca. Transport via air and seawater to the high Arctic has been observed, demonstrating its capacity for long-range movement away from source regions fishersci.fi. Particulate-phase dicofol can be removed from the atmosphere through wet or dry deposition labsolu.ca.

Studies have suggested that air can be a dominant mode of transport, leading to deposition into surface waters at considerable distances from the original source regions fishersci.fi.

Formation and Fate of this compound Metabolites and Degradates

Dicofol undergoes various transformations in the environment, leading to the formation of several metabolites and degradates. The degradation pathways can be influenced by factors such as pH, microbial activity, and photodegradation herts.ac.uknih.govbmrb.iofishersci.comnih.gov.

Identification and Characterization of Primary Degradation Products (e.g., DCBP, FW-152, CBA, DCBH)

Several primary degradation products of dicofol have been identified and characterized. Key metabolites include dichlorobenzophenone (DCBP), 2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol (B1206058) (FW-152), chlorobenzoic acid (CBA), and dichlorobenzhydrol (DCBH) fishersci.fibmrb.iofishersci.comnih.govuni.lufishersci.ca.

DCBP is a major degradate formed through hydrolysis and photodegradation of dicofol herts.ac.uknih.govbmrb.ionih.gov. It exists as isomers, including p,p'-DCBP and o,p'-DCBP bmrb.ionih.gov. FW-152 is another significant metabolite, formed through biotic or chemical transformations involving dechlorination bmrb.ionih.govuni.lu. CBA, including p-CBA and o-CBA, is also observed as a degradation product, potentially formed through cleavage pathways bmrb.iofishersci.comnih.govuni.lu. DCBH, with isomers such as p,p'-DCBH and o,p'-DCBH, has been identified in various environmental matrices bmrb.iofishersci.comnih.gov.

The formation of these primary degradation products is summarized in Table 2.

Table 2: Primary Degradation Products of Dicofol

Degradation ProductAbbreviationFormation Pathway(s)
Dichlorobenzophenone (p,p'- and o,p'- isomers)DCBPHydrolysis, Photodegradation, Oxidation
2,2-dichloro-1,1-bis(4-chlorophenyl)ethanolFW-152Dechlorination, Biotic/Chemical Transformation
Chlorobenzoic acid (p-CBA and o-CBA isomers)CBACleavage
Dichlorobenzhydrol (p,p'- and o,p'- isomers)DCBHMetabolism
3-hydroxy-dichlorobenzophenone (isomers)OH-DCBPMetabolism
Dichlorobenzilic acidDCBAOxidation

Secondary Transformations of this compound Metabolites in Environmental Matrices

The primary degradation products of dicofol can undergo further secondary transformations in environmental matrices. Research indicates that some of these metabolites, particularly DCBP, FW-152, and DCBH, can be persistent in sediment and soil fishersci.fibmrb.ionih.gov. For instance, DCBP and FW-152 have been shown to accumulate in water/sediment studies fishersci.fi.

The persistence of dicofol and its major degradates in soil is a notable concern, with reported half-lives for dicofol alone and for dicofol plus major degradates varying depending on soil conditions fishersci.fifishersci.com. While information on the complete mineralization of dicofol is limited, the persistence of its key metabolites highlights their potential long-term presence in the environment fishersci.ptfishersci.fi. Further metabolic transformations of these primary products can yield secondary metabolites, such as hydroxylated or conjugated compounds fishersci.fiuni.lu.

Bioaccumulation and Trophic Transfer of this compound in Ecosystems

Dicofol is recognized as a substance with a high potential for bioaccumulation in organisms americanelements.comfishersci.ptlabsolu.cafishersci.fiwikipedia.orgwikipedia.orgontosight.ainih.govuni-goettingen.de. This property is attributed to its lipophilicity, indicated by its high log Kow values fishersci.fibmrb.ioherts.ac.uklabsolu.cafishersci.fi. Bioaccumulation refers to the uptake and accumulation of a substance in an organism from all sources (e.g., water, food, air).

Uptake and Accumulation in Aquatic Organisms (e.g., crustaceans, fish)

Aquatic organisms, including crustaceans and fish, are particularly susceptible to the bioaccumulation of dicofol americanelements.comfishersci.ptlabsolu.cafishersci.fiwikipedia.orgfishersci.comnih.govnih.govuni-goettingen.de. Experimental data confirm the bioconcentration potential of dicofol in fish, with reported bioconcentration factors (BCFs) covering a wide range americanelements.comfishersci.fi. BCF values represent the ratio of the chemical concentration in the organism to the concentration in the surrounding water.

Studies on fish species like bluegill sunfish and common carp (B13450389) have reported BCFs ranging from 6,100 to 10,000 americanelements.comfishersci.fi. Higher BCF values, up to 25,000 and even 43,000 in full life cycle tests with fathead minnows, have also been reported, particularly when considering steady-state conditions americanelements.comfishersci.fi. These high BCF values indicate a significant potential for dicofol to accumulate in the tissues of fish fishersci.ptnih.govuni-goettingen.de. The elimination of dicofol from fish tissue can be relatively slow, with reported half-lives for depuration fishersci.finih.gov.

Accumulation of Kelthane residues has also been observed in the tissues of crustaceans, such as the tropical penaeid prawn Metapenaeus monoceros, under sublethal chronic exposure. Studies monitoring bioaccumulation in these organisms have revealed the persistence of Kelthane residues in tissues like the midgut gland and muscle.

The high bioaccumulation potential in aquatic organisms raises concerns about the potential for trophic transfer and biomagnification through the food web, where concentrations of dicofol can increase at higher trophic levels wikipedia.orgnih.gov. Modeling estimations and observations in bird eggs containing dicofol and its metabolites suggest such transfer can occur fishersci.fiwikipedia.orgnih.gov.

Data on bioconcentration factors in fish are presented in Table 3.

Table 3: Bioconcentration Factors (BCFs) Reported for Dicofol in Fish

Fish SpeciesExposure DurationBCF Range / ValueNotesSource
Bluegill sunfishExperimental6,100 - 10,000 americanelements.comfishersci.fi
Common carpExperimental6,100 - 10,000 americanelements.comfishersci.fi
Bluegill sunfishSteady state25,000 americanelements.comfishersci.fi
Fathead minnowFull life cycleUp to 43,000Highest observed BCF americanelements.comfishersci.fi
Whole fish28-day exposure10,000Experimentally determined fishersci.ptnih.gov
Fish (general)-> 5,000Model estimates americanelements.comfishersci.fi
Fillet (fish)28-day exposure6,600Experimentally determined fishersci.ptnih.gov
Viscera (fish)28-day exposure17,000Experimentally determined fishersci.ptnih.gov

Biomagnification Potential through Food Webs

Dicofol is recognized as a highly bioaccumulating substance with a strong tendency to accumulate in organisms. uni.lufishersci.canih.gov Its lipophilic nature, indicated by a log Kow of 4.3 to 6.06, leads to its high affinity for lipids and subsequent accumulation in the fatty tissues of organisms. nih.govthegoodscentscompany.com

Experimental studies have demonstrated significant bioconcentration in aquatic organisms. Bioconcentration factors (BCFs) in fish species like bluegill sunfish and common carp have been reported between 6,100 and 10,000, with a steady-state BCF in bluegill sunfish estimated at 25,000. In fathead minnows, an even higher BCF value of 43,000 was observed in a full life cycle test. These high BCF values are indicative of slow elimination rates from fish tissue.

The high bioaccumulation potential of dicofol contributes to its biomagnification through food webs, posing a greater threat to organisms at higher trophic levels, such as birds and mammals. nih.gov Model calculations have supported the potential for biomagnification, with a reported biomagnification factor (BMF) of 42 for higher trophic levels.

Monitoring studies have detected dicofol residues in various wildlife species, including aquatic invertebrates and fish, demonstrating its entry into and movement within food chains. fishersci.ca The accumulation of dicofol in the fatty tissues of wildlife is a significant environmental concern. Studies in birds, such as American kestrels and ring doves, have shown that dicofol accumulates in their fat and is transferred to their eggs, highlighting a pathway for exposure and potential effects on reproduction in avian populations.

Tissue Residue Monitoring and Analysis

Monitoring efforts have confirmed the presence of dicofol residues in various environmental matrices and biological tissues. Residues have been detected in aquatic invertebrates, fish, bird eggs, and bird carcasses in areas where dicofol has been used. fishersci.ca

Data from monitoring studies provide insights into the levels of dicofol found in different organisms. For instance, in a US monitoring study, 7.2% of sampled aquatic invertebrates contained residues exceeding 0.1 mg/kg, and 71% of sampled fish had residues above 0.05-0.1 mg/kg, with a maximum concentration of 0.45 mg/kg in fish. fishersci.ca A study in India found mean dicofol residues of 3.7700 ± 0.6391 ppm in the muscles of Puntius sp. fish from a river flowing through tea gardens. Residues in bird eggs have also been analyzed to assess exposure and potential reproductive impacts.

The analysis of dicofol residues in environmental and biological samples presents certain analytical challenges, primarily due to the potential degradation of dicofol to DCBP during the analytical process. nih.gov Various analytical methods have been developed and employed for the determination of dicofol residues. Common techniques include gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS), which offer sensitivity and specificity for detecting dicofol and its metabolites. Colorimetric methods, often involving the hydrolysis of dicofol to DCBP followed by spectrophotometric analysis, have also been used.

Sample preparation typically involves extraction of residues from the tissue matrix using appropriate solvents, followed by cleanup steps to remove interfering substances. Common cleanup techniques utilize materials such as Florisil, alumina, or solid phase extraction (SPE) columns. To improve the accuracy and precision of dicofol analysis, particularly in light of its degradation, the use of isotope-labeled internal standards is recommended. nih.gov Adding these standards at the beginning of the analytical procedure can help account for potential losses and degradation throughout the extraction and analysis process. nih.gov

Molecular and Cellular Mechanisms of Action of Kelthane S

Acaricidal Mode of Action of Kelthane-S at the Organismal Level

The precise acaricidal mode of action of dicofol (B1670483) is not yet fully elucidated wikipedia.orginrae.fr. However, research indicates it functions as a neurotoxin in mites herts.ac.ukmade-in-china.com.

Neurophysiological Mechanisms of Action

Dicofol is believed to cause hyperstimulation of nerve transmission along nerve axons in mammals, an effect thought to be linked to the inhibition of certain enzymes in the central nervous system wikipedia.orgwho.int. In arthropods and other animals, organochlorine pesticides like DDT and methoxychlor (B150320) are known to keep sodium channels open, leading to a loss of nervous impulse and eventual death hilarispublisher.comresearchgate.net. While the exact target for many compounds in this class is unknown, dicofol has been suggested to disrupt the mitochondrial oxidative phosphorylation system researchgate.netscirp.orgpops.int. Specifically, some studies indicate it acts as a mitochondrial electron transport inhibitor, uncoupling complex II hilarispublisher.comresearchgate.netscirp.orgpops.int.

Further proposed mechanisms of toxicity include the reduction of potassium transport across the nerve membrane and the alteration of porous channels through which sodium ions pass t3db.ca. These channels are thought to activate normally but inactivate slowly in the presence of dicofol, thereby interfering with the active transport of sodium out of the nerve axon during repolarization t3db.ca. Additionally, dicofol has been reported to inhibit neuronal adenosine (B11128) triphosphatases (ATPases), particularly Na+/K+-ATPase and Ca2+-ATPase, enzymes vital for maintaining electrochemical gradients across nerve cell membranes t3db.cakfnl.gov.sa. Studies on Torpedo fish demonstrated that dicofol exhibited strong inhibitory effects on electric organ and brain Na+/K+-ATPase activities, and to a lesser extent, on muscle and liver Mg2+-ATPase kfnl.gov.sa.

Comparative Studies of Mode of Action across Target Mite Species

Studies comparing the efficacy and resistance patterns of dicofol across different mite species and populations provide insights into its practical impact and potential variations in its mode of action or detoxification pathways. For instance, research on the red spider mite, Oligonychus coffeae, has evaluated the relative toxicity of dicofol compared to other acaricides with distinct modes of action, such as ethion (B1671404) (acetylcholinesterase inhibitor), propargite (B33192) (mitochondrial ATP synthase inhibitor), fenpropathrin (B1672528) (sodium channel modulator), and fenazaquin (B1672487) (mitochondrial complex I electron transport inhibitor) inrae.fr. These studies have reported median lethal concentration (LC50) values for dicofol against Oligonychus coffeae populations, indicating varying levels of susceptibility inrae.frresearchgate.net.

Resistance to dicofol has been observed in certain mite species epa.govepa.gov. However, resistance to dicofol in some mite species has been shown to be unstable, with susceptibility potentially returning if the use of the acaricide is discontinued (B1498344) for a period, typically one to two years epa.govepa.gov. This suggests that the mechanisms of resistance, while present, may not be as genetically fixed or stable as resistance to some other classes of pesticides epa.govepa.gov. Comparative bioassays against Tetranychus neocaledonicus on brinjal crops have also included dicofol as a standard acaricide, comparing its efficacy to novel compounds microbiologyjournal.org. These studies provide LC50 values and percentage mortality data under laboratory and field conditions, highlighting differences in effectiveness across compounds and potentially across mite populations microbiologyjournal.org.

Table 1: Relative Toxicity of Selected Acaricides Against Oligonychus coffeae (Example Data Structure based on Search Results)

AcaricideMode of Action CategoryLC50 (ppm) - Population ALC50 (ppm) - Population BResistance Factor (RF)
EthionAcetylcholinesterase inhibitor[Data from Source 7][Data from Source 7][Data from Source 7]
DicofolMitochondrial electron transport inhibitor (Proposed) / Unknown599.21 inrae.fr[Data from Source 7]7.71 inrae.fr
PropargiteMitochondrial ATP synthase inhibitor232.03 inrae.fr[Data from Source 7]11.94 inrae.fr
FenpropathrinSodium channel modulator11.44 inrae.fr[Data from Source 7]1.23 inrae.fr
FenazaquinMitochondrial complex I electron transport inhibitor6.75 inrae.fr[Data from Source 7][Data from Source 7]

Interactions of this compound with Plant Biological Systems

Beyond its direct effects on mites, dicofol has been observed to interact with plant biological systems, influencing enzymatic activity and potentially affecting plant susceptibility to pathogens.

Enzyme Inhibition Studies in Plant Tissues

Research has demonstrated that Kelthane (dicofol) can inhibit enzymatic activity in plant tissues. Specifically, it has been shown to inhibit the cell-wall p-nitrophenyl phosphatase of cotton (Gossypium) nih.gov. Cell-wall phosphatases are enzymes located within the plant cell wall that play roles in various physiological processes, although their exact functions can be complex and context-dependent mdpi.com. The inhibition of this enzyme by dicofol suggests a direct biochemical interaction within the plant's cellular structure nih.gov.

Influence on Plant Pathogen Susceptibility and Resistance Mechanisms

A notable interaction reported is the effect of Kelthane on the susceptibility of cotton to Verticillium wilt nih.gov. Verticillium wilt is a vascular disease caused by soilborne fungi, primarily Verticillium dahliae and V. albo-atrum, which invade the plant's xylem, disrupting water and nutrient transport ct.govwsu.edu. Studies indicated that Kelthane decreased the limited tolerance to Verticillium wilt in susceptible varieties of cotton nih.gov.

The mechanism proposed for this effect involves an interaction between Kelthane, the cell-wall phosphatase it inhibits, and the plant's verticillium-resistance mechanisms located in the cell wall nih.gov. The cell wall is recognized as a primary site of action for Verticillium infection and the plant's initial defense responses nih.govct.gov. While the precise nature of this interaction remains undefined, the inhibition of cell-wall phosphatase by dicofol is hypothesized to interfere with the cell wall's role in resistance to the fungal pathogen nih.gov. This suggests that dicofol's impact on plant enzymes can have downstream effects on the plant's ability to defend itself against certain diseases.

Isomeric and Stereochemical Considerations in this compound Activity

Technical grade dicofol is not a single chemical entity but is primarily composed of two isomers: p,p'-dicofol and o,p'-dicofol neeri.res.inscirp.orgpops.intppqs.gov.in. Technical products typically contain 80-85% of the p,p'-isomer and 15-20% of the o,p'-isomer, although the exact composition can vary neeri.res.inscirp.orgpops.intppqs.gov.in. The presence of these isomers is a direct consequence of the manufacturing process, which often involves DDT as an intermediate wikipedia.orgscirp.orgresearchgate.net.

The o,p'-substituted isomer of dicofol is chiral, meaning it exists as enantiomers (stereoisomers that are non-superimposable mirror images) herts.ac.ukmade-in-china.com. While the potential for enantiomer-specific activity exists for o,p'-dicofol, the stereospecific activity of this isomer has not been widely reported or characterized in detail herts.ac.ukmade-in-china.com.

The biological activity of a pesticide is closely associated with its chemical structure, including the presence and arrangement of substituents, as well as isomeric and stereochemical properties scirp.orgresearchgate.net. Different isomers can exhibit variations in their physical and chemical properties, such as hydrolysis rates, which can be pH-dependent scirp.orgppqs.gov.ineurl-pesticides.eu. These differences in properties and potential variations in interaction with biological targets at the molecular level could contribute to different levels of acaricidal activity or influence their interactions with plant systems. Although specific comparative data on the acaricidal activity of isolated p,p'-dicofol and o,p'-dicofol isomers is not extensively detailed in the provided sources regarding their mechanisms on mites or plants, the recognition of their distinct chemical structures highlights the potential for differential biological activity.

Ecological Impacts of Kelthane S on Non Target Organisms

Impacts on Non-Target Arthropod Communities

Pesticide applications, including those of dicofol (B1670483), can have unintended consequences for non-target arthropod communities, which play crucial roles in ecosystems, such as pollination and natural pest control nih.govresearchgate.net.

Beneficial insects, including pollinators like honeybees and natural predators, can be susceptible to the effects of dicofol. Dicofol is considered to have moderate toxicity to honeybees herts.ac.uk. While some product labels for Kelthane formulations state they will not kill bees and beneficial insect predators when used as recommended, the broader ecological impact on these populations can be complex epa.govufl.edu. The elimination of natural enemies through insecticide use can sometimes lead to subsequent pest outbreaks nih.gov.

Beyond beneficial insects, other non-target arthropod guilds can be affected. Dicofol has been shown to have moderate toxicity to earthworms herts.ac.uk. For certain uses of dicofol on crops like grapes, mint, and tomatoes, exposures can result in a chance of individual mortality to terrestrial insects epa.gov. The widespread use of insecticides can lead to a decrease in beneficial insect species, disrupting ecological balance and diminishing biodiversity researchgate.net.

Aquatic Ecosystem Impacts of Kelthane-S Exposure

Dicofol is known to be highly to very highly toxic to aquatic organisms, including fish, invertebrates, and estuarine/marine species waterquality.gov.auepa.govospar.orgpops.int. Its presence in aquatic environments can result from runoff and other forms of environmental transport nih.govwur.nl.

Exposure to dicofol can induce physiological and biochemical changes in aquatic organisms. Studies on freshwater fish, such as Channa punctatus, have indicated that dicofol can act as a neurotoxin, affecting various hematological, biochemical (like specific catalase activity), and behavioral parameters entomologyjournals.com. Pesticides, in general, can cause biochemical and enzymatic changes in aquatic organisms, affecting processes like oxygen consumption and enzyme activity nih.govvigyanvarta.in. Organochlorines like dicofol have the potential to increase reactive oxygen species (ROS) in aquatic life, potentially affecting redox homeostasis nih.gov.

The high toxicity of dicofol to individual aquatic organisms can translate into effects at the population and community levels. Chronic exposure to dicofol can be extremely toxic to aquatic organisms ospar.org. Fish can experience mortality from chronic exposure at concentrations above 4.5 µg/L and acute toxicity at concentrations above 12 µg/L coastalwiki.org. Reproductive impacts in fish, such as deformed larvae and delayed hatching, have been observed in laboratory studies usgs.gov. At the community level, the reduction of invertebrate prey due to insecticide exposure can indirectly lead to a decrease in fish populations wur.nl.

Table 1: Toxicity of Dicofol to Aquatic Organisms

Organism GroupEffectConcentrationSource
Freshwater FishAcute Toxicity (48-96-hour LC50)53 to 4400 µg/L (various species) waterquality.gov.au
Freshwater FishChronic Toxicity (Life Cycle NOEC)4.5 µg/L (fathead minnow) waterquality.gov.au
Marine SpeciesChronic Exposure MortalityAbove 4.5 µg/L coastalwiki.org
Marine SpeciesAcute ToxicityAbove 12 µg/L coastalwiki.org
Aquatic OrganismsVery toxic to aquatic lifeGHS Classification pops.int
Aquatic OrganismsVery toxic with long lasting effectsGHS Classification pops.int

Note: LC50 is the concentration lethal to 50% of the test organisms; NOEC is the no observed effect concentration.

Avian Ecological Studies Related to this compound Contaminants (e.g., DDT-related compounds)

Dicofol's structural similarity to DDT and the historical presence of DDT-related impurities in technical formulations have led to investigations into its effects on birds, particularly concerning reproductive impacts similar to those caused by DDE, a metabolite of DDT ospar.orgwikipedia.orgepa.govresearchgate.netepa.gov.

Laboratory studies have demonstrated that dicofol can cause eggshell thinning and reduce shell weight and thickness in sensitive avian species like American kestrels (Falco sparverius) and eastern screech-owls (Otus asio) ospar.orgusgs.govepa.gov. Dietary concentrations as low as 3 µg/g dicofol have been shown to cause eggshell thinning in American kestrels epa.gov. At higher concentrations (e.g., 10 µg/g), reduced hatchability of eggs has been observed in these raptors epa.gov. A two-generation study with o,p'-dicofol also revealed feminization of male embryos at levels as low as 5 µg/g in the diet, affecting reproduction success in the second generation ospar.org.

Table 2: Reproductive Effects of Dicofol on Birds (Laboratory Studies)

SpeciesDietary Concentration (µg/g wet weight)Observed EffectsSource
American kestrel≥ 3Eggshell thinning, lowered thickness index epa.gov
American kestrel≥ 10Reduced shell weight, reduced hatchability epa.gov
Eastern screech-owl10Reduced hatchability epa.gov
Mallards100Statistically significantly more cracked eggs (with < 0.1% DDT-r compounds) ospar.org
Ring neck doves33.4 (with < 0.1% DDT-r compounds)Eggshell thinning (similar to DDE) ospar.org
Kestrels5 (o,p'-dicofol)Feminization of male embryos, negative effects on second-generation reproduction ospar.org

While dicofol causes eggshell thinning similar to DDE, available data suggest that DDE may have a greater impact on critical reproductive aspects like egg hatchability and hatchling survivability compared to dicofol epa.gov. However, the potential for dicofol to cause eggshell thinning and other reproductive issues in birds at relatively low concentrations highlights its ecological significance, particularly for sensitive avian populations usgs.govepa.gov.

Pest Resistance Evolution and Management Strategies for Kelthane S

Characterization of Acaricide Resistance to Kelthane-S

The development of resistance to dicofol (B1670483) in mite populations is a significant obstacle to effective pest management. Characterizing this resistance involves identifying the specific mite strains that have developed reduced susceptibility and quantifying the magnitude of this resistance through standardized bioassays.

Identification of Resistant Mite Strains

Numerous studies have identified field populations of various mite species that exhibit resistance to dicofol. The two-spotted spider mite (Tetranychus urticae) is particularly noted for its high propensity to develop resistance to acaricides, including dicofol scialert.netresearchgate.netresearchgate.net. Resistant strains of T. urticae have been reported globally from various crops and regions scialert.net. For instance, field-collected resistant and susceptible colonies of T. urticae have been used in investigations to understand cross-resistance patterns oup.com. The McDaniel mite (Tetranychus mcdanieli) also showed resistance to Kelthane in apple orchards where control failures were observed oup.com. Tetranychus cinnabarinus, the carmine (B74029) spider mite, has also demonstrated resistance to dicofol in populations from areas like Antalya, Turkey nih.govresearchgate.net. Resistance has also been observed in Panonychus ulmi (European red mite) and Panonychus citri (citrus red mite) oup.comjircas.go.jp.

Quantification of Resistance Levels (e.g., LD50 increases)

Quantifying resistance levels is typically achieved through bioassays that determine the dose or concentration of acaricide required to cause a certain level of mortality in a mite population. The median lethal dose (LD50) or median lethal concentration (LC50) are commonly used metrics. Resistance is expressed as a ratio (Resistance Ratio, RR) comparing the LD50 or LC50 of a putatively resistant strain to that of a known susceptible strain.

Studies have shown significant increases in LD50 and LC50 values in dicofol-resistant mite strains. For example, a strain of the McDaniel mite from an orchard with control difficulties showed a 200-fold increase in LD50 compared to a susceptible strain oup.com. In T. urticae, resistance ratios to dicofol have varied widely depending on the population and bioassay method used scialert.net. Korean populations of T. urticae showed high levels of resistance to dicofol with a resistance ratio of 82 scialert.net. A field colony of T. urticae selected with dicofol for 20 generations developed a resistance ratio of 465 researchgate.net. In T. cinnabarinus from Turkey, resistance levels at LC95 ranged between 2.6 and 23.9-fold in topical bioassays and between 5.0 and 58.9-fold in residual bioassays nih.gov. Selection of a laboratory strain of T. cinnabarinus with dicofol for 16 cycles increased the resistance at LC50 by 19.7-fold in topical bioassays and 100.7-fold in residual bioassays nih.gov. For the predatory mite Neoseiulus longispinosus, selection with dicofol for 40 generations resulted in a 23.59-fold resistance ijcmas.com.

These variations in resistance levels highlight the diverse genetic backgrounds and selection pressures experienced by different mite populations.

While specific data tables for all mentioned studies are not available in the search results, the reported resistance ratios and fold increases in LC50/LD50 values provide quantitative evidence of resistance development. An illustrative table based on reported ranges could be constructed:

Mite SpeciesGeographic Origin / StrainResistance MetricRange of Resistance Ratio (Fold)Bioassay MethodSource Snippets
Tetranychus mcdanieliWashington, USA orchardsLD50~200Laboratory oup.com
Tetranychus urticaeKoreaRR (LC50)82Not specified scialert.net
Tetranychus urticaeField Colony (Selected)RR (LC50)465Not specified researchgate.net
Tetranychus cinnabarinusAntalya, Turkey (Field)LC952.6 - 23.9Topical nih.gov
Tetranychus cinnabarinusAntalya, Turkey (Field)LC955.0 - 58.9Residual nih.gov
Tetranychus cinnabarinusLaboratory Strain (Selected)LC5019.7Topical nih.gov
Tetranychus cinnabarinusLaboratory Strain (Selected)LC50100.7Residual nih.gov
Neoseiulus longispinosusLaboratory Strain (Selected)Fold Resistance23.59Not specified ijcmas.com

Biochemical and Physiological Mechanisms of this compound Resistance

Resistance to acaricides like dicofol in mites is a complex phenomenon mediated by various biochemical and physiological mechanisms that reduce the effective concentration of the acaricide at its target site or alter the sensitivity of the target site itself researchgate.netresearchgate.netufl.edu.

Role of Increased Metabolic Detoxification

Increased metabolic detoxification is a frequently reported mechanism of resistance in mites to various acaricides, including dicofol researchgate.netresearchgate.netekb.eg. Resistant mites can metabolize the acaricide into less toxic compounds more efficiently than susceptible mites. This is often facilitated by enhanced activity of detoxification enzymes such as mixed-function oxidases (MFOs), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs) researchgate.netresearchgate.netekb.eg.

Studies on dicofol-resistant T. urticae have revealed greater production of water-soluble metabolites of dicofol and lower levels of the parent compound within the mites compared to susceptible strains oup.comresearchgate.net. This suggests that enhanced metabolism plays a major role in dicofol resistance oup.comresearchgate.net. Increased oxidative metabolism, potentially involving cytochrome P450 enzymes, has been implicated in cross-resistance to dicofol in some resistant strains nih.gov.

Alterations in Target Site Sensitivity

Another significant mechanism of resistance involves alterations in the sensitivity of the acaricide's target site within the mite's nervous system researchgate.netresearchgate.netufl.edu. Dicofol's mode of action was historically considered unknown or uncertain, classified as a UN compound by IRAC mpi.govt.nzherts.ac.uk. However, recent research has identified glutamate-gated chloride channels (GluCls) as the mite-specific target site of dicofol and other diphenylcarbinol acaricides nih.govresearchgate.netugent.be.

Studies mapping dicofol resistance in T. urticae have linked resistance to genomic regions containing GluCl genes nih.govugent.be. Specific mutations in these GluCl genes, such as G314D or G326E, which are also known to confer resistance to abamectin, have been associated with dicofol resistance researchgate.netugent.be. These mutations can lead to reduced sensitivity of the GluCls to dicofol, diminishing the acaricide's ability to exert its toxic effect ugent.beucanr.edu.

Contribution of Reduced Cuticular Penetration

Reduced cuticular penetration, where a thicker or otherwise altered cuticle slows the absorption of the acaricide into the mite's body, can also contribute to resistance ucanr.eduwsu.eduucanr.edu. While often considered a less common or less significant mechanism on its own, reduced penetration can enhance the effectiveness of other resistance mechanisms, such as increased metabolic detoxification or target site insensitivity wsu.edu. By reducing the rate at which the acaricide enters the mite, it provides more time for detoxification enzymes to act before the compound reaches the target site ucanr.edu. Although some studies on dicofol resistance in T. urticae have suggested that decreased penetration is not a major mechanism oup.comresearchgate.net, it can still play a contributing role, particularly in cases of high resistance levels involving multiple mechanisms wsu.edu.

The interplay between these mechanisms can lead to varying degrees and spectra of resistance observed in field populations. Understanding these mechanisms is crucial for developing effective resistance management strategies.

Genetic Basis and Inheritance of this compound Resistance

The development of resistance to acaricides like dicofol is a result of the selection of hereditary factors within a pest population fao.org. Individuals possessing genes that confer a higher tolerance to the acaricide survive treatment and pass these genes to their offspring, leading to a gradual increase in the frequency of resistant individuals in the population fao.orgwsu.edu.

Molecular Genetic Studies of Resistance Genes

Molecular genetic studies aim to identify the specific genes and mutations responsible for conferring resistance. Research on Tetranychus urticae, the two-spotted spider mite, has provided insights into the molecular basis of dicofol resistance. Studies have mapped dicofol resistance in T. urticae to genomic regions containing glutamate-gated chloride channel (GluCl) genes. researchgate.netnih.govugent.be. Mutations in these GluCl genes, specifically G314D or G326E, have been identified as conferring resistance not only to dicofol but also to abamectin, an unrelated acaricide researchgate.netnih.gov. This suggests that alterations in the target site can be a mechanism of resistance researchgate.net.

While target-site resistance is a key mechanism, metabolic resistance, involving the increased detoxification of the pesticide by enzymes, can also play a role wsu.edunih.gov. However, studies on a highly dicofol-resistant T. urticae strain suggested that an altered target site was a more likely mechanism than detoxification enzymes researchgate.net. Further molecular studies are needed to fully elucidate the spectrum of genes and mechanisms contributing to dicofol resistance across different mite species and populations.

Analysis of Cross-Resistance Patterns with Other Acaricides

Cross-resistance occurs when resistance to one acaricide confers resistance to other acaricides, often those with a similar mode of action or that are metabolized by the same detoxification pathways ufl.eduirac-online.org. Studies have investigated cross-resistance patterns between dicofol and other acaricides in various mite species.

In Tetranychus urticae, a dicofol-resistant strain showed strong positive cross-resistance to chlorinated biphenyl (B1667301) acaricides like chlorobenzilate (B1668790) and bromopropylate (B1667929), and moderate positive cross-resistance to the formamidine (B1211174) acaricide amitraz (B1667126) scialert.net. However, this strain showed low levels of cross-resistance to several other acaricides, including abamectin, fenazaquin (B1672487), fenpyroximate (B127894), pyridaben, and tebufenpyrad (B1682729) scialert.net. Conversely, a bromopropylate-resistant strain of T. urticae exhibited strong positive cross-resistance to dicofol and a mixture of dicofol and tetradifon, and moderate positive cross-resistance to amitraz iraqi-datepalms.net. No cross-resistance was observed between this strain and abamectin, dinobuton, or triazophos (B1682461) iraqi-datepalms.net.

In Brevipalpus phoenicis, dicofol-resistant mites showed positive cross-resistance to bromopropylate and negative cross-resistance to fenpyroximate scielo.brresearchgate.net. No cross-resistance was detected between dicofol and fenbutatin oxide or propargite (B33192) in this species scielo.br. These findings highlight that cross-resistance patterns can vary depending on the mite species and the specific resistance mechanisms present in the population.

Data on cross-resistance can be summarized in tables to illustrate the relationships between dicofol resistance and the efficacy of other acaricides.

AcaricideTetranychus urticae (Dicofol-Resistant Strain)Tetranychus urticae (Bromopropylate-Resistant Strain)Brevipalpus phoenicis (Dicofol-Resistant Strain)
DicofolResistantStrong Positive Cross-ResistanceResistant
BromopropylateStrong Positive Cross-ResistanceResistantPositive Cross-Resistance
ChlorobenzilateStrong Positive Cross-ResistanceNot specifiedNot specified
AmitrazModerate Positive Cross-ResistanceModerate Positive Cross-ResistanceNot specified
AbamectinLow Cross-ResistanceNo Cross-ResistanceNot specified
FenpyroximateLow Cross-ResistanceLow Cross-ResistanceNegative Cross-Resistance
PyridabenLow Cross-ResistanceNo Cross-ResistanceNot specified
TebufenpyradLow Cross-ResistanceNot specifiedNot specified
TetradifonNot specifiedStrong Positive Cross-Resistance (mixture)Not specified
DinobutonNot specifiedNo Cross-ResistanceNot specified
TriazophosNot specifiedNo Cross-ResistanceNot specified
Fenbutatin oxideModerate Cross-ResistanceNot specifiedNo Cross-Resistance
PropargiteHigh Cross-ResistanceHigh Cross-ResistanceNo Cross-Resistance
Chlorpyrifos (B1668852)Slightly more toxicLow Negative Cross-ResistanceNot specified

Distinction between Cross-Resistance and Multiple Resistance Mechanisms

It is important to distinguish between cross-resistance and multiple resistance mechanisms ufl.edu. Cross-resistance refers to a situation where a single resistance mechanism confers resistance to multiple pesticides, typically those with the same mode of action or similar chemical structures ufl.eduirac-online.org. For example, a mutation at a single target site or an increase in the activity of a single detoxification enzyme can lead to cross-resistance to several compounds wsu.eduufl.edu.

Multiple resistance, on the other hand, occurs when an individual or population possesses two or more distinct resistance mechanisms, each conferring resistance to one or more pesticides ufl.eduarizona.edu. This can arise from sequential selection with different pesticides, leading to the accumulation of multiple resistance genes or mechanisms pesticidestewardship.org. For instance, a mite population might develop target-site resistance to one acaricide and metabolic resistance to another, resulting in multiple resistance. Multiple resistance is often considered a greater challenge for pest management as it significantly reduces the number of effective control options pesticidestewardship.org.

In the context of dicofol resistance, while cross-resistance to chemically related compounds like bromopropylate and chlorobenzilate has been observed due to shared target sites or metabolic pathways nih.goviraqi-datepalms.net, mite populations can also develop multiple resistance involving dicofol and acaricides with different modes of action through the accumulation of independent resistance mechanisms oup.com.

Dynamics of Resistance Development in Agricultural Systems

The evolution of resistance in agricultural systems is a dynamic process influenced by a complex interplay of biological, ecological, genetic, and operational factors wsu.eduagriculturaljournals.com. Understanding these dynamics is essential for predicting resistance development and implementing sustainable management strategies acs.orgbiorxiv.org.

Factors Influencing Resistance Stability and Instability in Field Populations

The stability or instability of dicofol resistance in field populations depends on several factors. Resistance is considered stable if its frequency remains high in the population even when the acaricide is not used, while unstable resistance declines in the absence of selection pressure wsu.edu.

One key factor influencing resistance stability is the fitness cost associated with resistance genes jircas.go.jp. If the genetic changes conferring resistance impose a biological disadvantage (e.g., reduced reproduction rate, lower survival) in the absence of the acaricide, the frequency of resistant individuals is likely to decrease over time due to natural selection favoring susceptible individuals jircas.go.jpmdpi.com. Studies on Panonychus citri showed that dicofol-resistant strains had lower reproduction rates compared to susceptible strains, particularly under unfavorable conditions, contributing to the decline of resistance when dicofol use was relaxed jircas.go.jp. Similarly, in Tetranychus urticae, resistant mites sometimes exhibited lower fitness jircas.go.jp.

The mode of inheritance of resistance also plays a role. If resistance is recessive, as suggested for dicofol resistance in some mite populations, its frequency may decline more rapidly in the absence of selection compared to dominant resistance, as susceptible individuals (homozygotes and heterozygotes) are favored oup.comjircas.go.jpcaliforniaagriculture.org. However, under field conditions, dicofol resistance in T. urticae was found to be incompletely dominant, contrasting with laboratory findings fao.org.

Migration and gene flow between populations with different resistance frequencies can also influence resistance stability californiaagriculture.org. Immigration of susceptible mites into a resistant population can dilute the frequency of resistance genes, leading to a decline in resistance levels fao.org.

Operational factors, such as the intensity and frequency of dicofol application, significantly impact resistance development and stability wsu.eduagriculturaljournals.com. Frequent and widespread use of dicofol increases the selection pressure, favoring the survival and reproduction of resistant individuals and leading to a more rapid increase and potentially greater stability of resistance agriculturaljournals.combcpc.org. Conversely, reducing or suspending dicofol use can allow the frequency of susceptible individuals to increase, leading to a decline in resistance levels bcpc.org. Studies in Florida citrus groves demonstrated that suspending dicofol use for 3-4 years could lead to a substantial decline in resistance in citrus rust mite populations, regaining susceptibility bcpc.org.

Environmental factors, such as temperature, can also influence the fitness of resistant mites and thus the dynamics of resistance jircas.go.jp.

Modeling and Prediction of Resistance Evolution

Mathematical and simulation models are valuable tools for understanding and predicting the evolution of pesticide resistance in agricultural systems acs.orgbiorxiv.orgirac-online.orgbiorxiv.org. These models integrate information on pest biology, genetics of resistance, selection pressure, and ecological factors to simulate how resistance frequency is likely to change over time under different management scenarios irac-online.orgunl.edu.

Models for dicofol resistance evolution can incorporate parameters such as the initial frequency of resistance alleles, the fitness costs associated with resistance, the mode of inheritance, migration rates, and the intensity and timing of acaricide applications unl.edu. By manipulating these parameters in simulations, researchers can predict the rate of resistance development, the time to resistance failure, and the potential impact of different resistance management strategies, such as rotations or mixtures of acaricides oup.comacs.org.

While predicting resistance evolution precisely can be challenging due to the complexity of ecological systems, models can provide valuable insights and probabilistic predictions about the likely trajectory of resistance under different conditions irac-online.org. For example, models can help determine the optimal frequency of dicofol applications, the duration of rotation with other acaricides, or the effectiveness of integrating non-chemical control methods to slow down resistance development oup.comumn.edu.

The development of predictive models for dicofol resistance is an ongoing area of research, aiming to provide field practitioners with tools for proactive resistance management biorxiv.orgbiorxiv.org.

Strategic Approaches for Managing this compound Resistance

Resistance to acaricides, including dicofol (marketed as this compound and other formulations), is a widespread phenomenon in mite populations, posing a significant challenge to effective pest management. epa.govepa.govufl.eduepa.govcottonaustralia.com.auirac-online.org The development of resistance is often driven by the repeated use of acaricides with the same mode of action, leading to the selection of naturally occurring resistant individuals within a pest population. bartlett.caherbiguide.com.au Over time, these resistant individuals can dominate, rendering the acaricide less effective or ineffective. bartlett.caherbiguide.com.au Strategic approaches are essential to delay the evolution of resistance and maintain the utility of dicofol and other valuable pest control tools. irac-online.orgirac-online.org

A cornerstone of resistance management for this compound (dicofol) is the implementation of acaricide rotation programs. epa.govepa.govufl.eduepa.govcottonaustralia.com.auirac-online.orgbartlett.cairac-online.org This involves alternating the use of this compound with acaricides that possess different modes of action. epa.govepa.govufl.eduepa.govcottonaustralia.com.auirac-online.orgbartlett.cairac-online.org By rotating between different chemical groups, the selection pressure from any single mode of action is minimized, reducing the rate at which resistance develops. irac-online.orgirac-online.org The Insecticide Resistance Action Committee (IRAC) classification scheme serves as a valuable guide for selecting acaricides from different mode of action groups for rotation. irac-online.orgirac-online.org

Limiting the frequency of this compound applications within a single growing season is another critical strategy. Recommendations often suggest restricting applications to an average of one per season, or a maximum of two, with provisions that if two applications are made in one year, none should be made the following year. epa.govufl.eduepa.govbartlett.ca This reduced exposure helps to lower the selection intensity for resistance.

Research has indicated that resistance to dicofol in some mite species, such as Tetranychus urticae, can be unstable. epa.govepa.govufl.eduepa.gov Susceptibility may return if the use of dicofol is discontinued (B1498344) for a period, typically ranging from one to two years. epa.govepa.govufl.eduepa.gov Management strategies can potentially exploit this phenomenon by discontinuing dicofol use when resistance is detected, allowing susceptible individuals to increase in the population, and then potentially reintroducing dicofol later as part of a rotation. researchgate.net Monitoring the dynamics of resistance is crucial for implementing such a strategy effectively. researchgate.net

Monitoring pest populations for the presence and level of resistance is vital for informed decision-making in resistance management. cottonaustralia.com.auresearchgate.net Rapid bioassays can be employed to detect significant levels of resistance in field populations, guiding growers on whether or not to use dicofol. californiaagriculture.org For instance, a rapid bioassay for T. urticae in cotton suggested that if more than 20% of mites could walk a body length after treatment, significant resistance existed, recommending against dicofol use in that field. californiaagriculture.org

Cross-resistance patterns are also important considerations in resistance management. Studies have shown that dicofol-resistant T. urticae can exhibit positive cross-resistance to other acaricides, including amitraz, bromopropylate, and chlorobenzilate. irac-online.orgresearchgate.netoup.comscialert.net This means that mites resistant to dicofol are also resistant to these compounds. Therefore, using these acaricides in rotation with dicofol would not be effective for managing resistance based on alternating modes of action and could potentially hinder efforts to exploit the instability of dicofol resistance. researchgate.netoup.com Conversely, some studies have observed negative cross-resistance to chlorpyrifos in dicofol-resistant mites, where chlorpyrifos was slightly more toxic to resistant mites than susceptible ones, potentially due to enhanced metabolic activation. researchgate.netoup.comscialert.net Understanding these cross-resistance relationships is key to selecting appropriate rotation partners.

Applying this compound when mite populations are at low levels is recommended for maximum effectiveness. epa.govufl.eduepa.gov Targeting smaller populations reduces the number of individuals exposed to the acaricide, thereby reducing the pool from which resistant individuals can be selected.

Research into the biochemical mechanisms of resistance provides insights for management. Increased metabolic detoxification, often involving enzymes such as general esterases, glutathione-S-transferase, and cytochrome P450 monooxygenases, appears to be a major mechanism of resistance to dicofol in mites like Oligonychus coffeae and T. urticae. researchgate.netoup.cominrae.fr While directly exploiting this mechanism for management is complex, understanding it reinforces the need for strategies that reduce selection pressure and potentially interfere with detoxification pathways through rotation or mixtures (where permitted and appropriate). researchgate.net

The formulation of dicofol can also influence its biological activity and decay rate on plant surfaces, which has implications for the duration of selection pressure and thus resistance management. oup.com

Analytical Methodologies for the Detection and Quantification of Kelthane S and Its Residues

Chromatographic Techniques for Environmental and Biological Matrices

Chromatography is a cornerstone of pesticide residue analysis, offering high sensitivity and selectivity for separating and identifying compounds within complex mixtures. researchgate.netnews-medical.net Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are widely used for the analysis of Kelthane-S. news-medical.net

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective semi-quantitative method for pesticide residue analysis. news-medical.netoup.com While it was more popular before the widespread availability of GC and HPLC, recent advancements in plate coatings and detection systems have renewed interest in its application. news-medical.netiaea.org TLC is particularly valuable as a confirmatory technique to support results obtained from other methods like gas-liquid chromatography. oup.com

One of the key advantages of TLC in this compound analysis is its ability to resolve compounds that may be difficult to separate using GC. For instance, TLC can easily resolve Kelthane from other pesticides like aldrin. oup.com The process involves spotting a sample extract onto a plate coated with an adsorbent (like silica (B1680970) gel), which is then placed in a developing tank with a solvent. oup.com As the solvent moves up the plate, it separates the compounds based on their differential solubility and adsorption, allowing for identification and semi-quantitative estimation. oup.com Its utility in analyzing multiple samples simultaneously with low solvent consumption makes it a practical screening tool, especially in laboratories with limited resources. iaea.orgscispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal and powerful method for the detection and quantification of this compound residues in various samples, including food and environmental matrices. cdc.govchromatographyonline.com However, a significant analytical challenge arises from the thermal instability of this compound. The compound tends to degrade into 4,4'-dichlorobenzophenone (B107185) (DCBP) in the high-temperature environment of a conventional GC injector. nih.goveurl-pesticides.eu

To overcome this degradation, modifications to the injection technique are necessary. The use of on-column injection, as opposed to traditional split/splitless injection, has been shown to prevent the thermal decomposition of this compound, allowing for its direct quantification. nih.gov Sample preparation for GC-MS analysis often involves extraction with solvents like acetonitrile, sometimes as part of a multi-residue method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. eurl-pesticides.eunih.govlcms.cz Subsequent cleanup steps using solid-phase extraction (SPE) with materials such as Florisil may be employed to remove interfering matrix components before analysis. nih.govresearchgate.net For quantification, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov

Table 1: Examples of GC-MS Parameters for this compound (Dicofol) Analysis
MatrixExtraction/Cleanup MethodGC ColumnInjection TechniqueKey FindingsReference
Eel TissueAcetonitrile-water extraction, n-hexane partition, Florisil SPE cleanupNot specifiedNot specifiedMethod developed for determining residual dicofol (B1670483); LOQ <0.01 mg/kg; Recoveries of 91%-105%. nih.gov
Arctic CodLipid removal with sulfuric acidNot specifiedOn-column injectionOn-column injection protects dicofol from thermal decomposition to DCBP; Mean recoveries were 65% at 1 ng and 77% at 10 ng. nih.gov
RiceModified QuEChERS with 1% glacial acetic acid, PSA+C18 SPE cleanupNot specifiedPTV injectorPart of a multi-residue method for 656 pesticides; GC-MS/MS determined 315 compounds. nih.gov
Baby Food (general)QuEChERSNot specifiedNot specifiedAdvanced GC-MS/MS with a high-efficiency ion source enabled quantification of ~200 pesticides at 1 ng/g. thermofisher.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

High-Performance Liquid Chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) are versatile techniques for analyzing a wide range of pesticides, including those that are non-volatile or thermally unstable. mdpi.comgjmpbu.org LC-MS is increasingly used over GC-MS for its applicability to a broader scope of compounds. mdpi.com

For this compound, LC-MS/MS analysis can be challenging due to poor sensitivity. eurl-pesticides.eu However, the technique's precision can be significantly improved through the use of isotope-labeled internal standards, such as dicofol-D8. eurl-pesticides.eu This approach helps to compensate for analyte loss during sample preparation and for variations in instrument response. eurl-pesticides.eu The QuEChERS extraction method is commonly used for sample preparation prior to LC-MS/MS analysis. eurl-pesticides.eunih.gov It is important to control the pH during extraction, as this compound can degrade under alkaline conditions; for instance, the use of primary secondary amine (PSA) in dispersive SPE should be avoided. eurl-pesticides.eu

Table 2: Typical LC-MS/MS Parameters for Multi-Residue Pesticide Analysis
Matrix TypeExtraction/CleanupLC Column TypeMobile Phase ExampleDetectionReference
Leek, Wheat, TeaQuEChERSNot specifiedNot specifiedHigh-Resolution MS/MS nih.gov
Marine OrganismsPressurized Liquid Extraction, SPENucleodur C18 Pyramid U-HPLCA: 0.08% aqueous formic acid, B: 0.08% formic acid in acetonitrileTriple Quadrupole MS/MS vliz.be
CucumberQuEChERS (without PSA)Not specifiedNot specifiedLC-MS/MS eurl-pesticides.eu

Spectrophotometric Methods for this compound Determination (e.g., Fujiwara Reaction based)

The principle of this method involves the alkaline hydrolysis of this compound to produce chloroform (B151607) and 4,4'-dichlorobenzophenone. researchgate.net The liberated chloroform then reacts with pyridine (B92270) in an alkaline medium to form a red-colored product. scirp.orgacs.org In a modified and more sensitive version of this method, the initial red color is discharged with glacial acetic acid, followed by the addition of a reagent like Benzidine, which forms a stable yellowish-red colored complex. scirp.orgscirp.orgresearchgate.net The absorbance of this final colored solution is measured at a specific wavelength to quantify the amount of this compound present in the original sample. scirp.orgresearchgate.net The method has been successfully applied to determine this compound in various environmental samples. scirp.orgscirp.org

Table 3: Key Parameters of a Modified Fujiwara Reaction-Based Spectrophotometric Method for this compound
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)490 nm scirp.orgresearchgate.net
Linearity Range (Beer's Law)3.3 - 26.0 µg per 25 mL (0.13 - 1.04 ppm) scirp.orgscirp.org
Molar Absorptivity4.32 × 10⁵ L·mol⁻¹·cm⁻¹ scirp.orgresearchgate.net
Sandell's Sensitivity0.022 µg·cm⁻² scirp.orgresearchgate.net

Development and Validation of Advanced Analytical Methods for Low-Level Residues

The development of advanced analytical methods is crucial for detecting ever-lower levels of pesticide residues to meet stringent regulatory limits, such as the default Maximum Residue Level (MRL) of 0.01 mg/kg in the European Union. lcms.czusda.gov This involves improvements in both sample preparation and instrumental analysis. nih.gov Modern sample preparation techniques like QuEChERS are widely adopted for their efficiency and effectiveness with a wide range of pesticides and matrices. lcms.cz

Method validation is an essential requirement to demonstrate that an analytical method is fit for its intended purpose. apvma.gov.auresearchgate.net The validation process involves evaluating several key performance parameters to ensure the reliability of the results. researchgate.netmhlw.go.jp According to international guidelines, these parameters typically include:

Selectivity/Specificity : The ability of the method to distinguish and quantify the analyte from other components in the sample matrix. apvma.gov.aumhlw.go.jp

Linearity : The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy : The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. apvma.gov.aumhlw.go.jp

Precision : The degree of agreement among a series of measurements, evaluated at levels of repeatability (within-day) and reproducibility (inter-day). researchgate.netmhlw.go.jp

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. apvma.gov.auresearchgate.net

For the analysis of low-level residues of this compound, highly sensitive instrumentation such as GC coupled with tandem mass spectrometry (GC-MS/MS) is employed. thermofisher.com Modern systems equipped with advanced, highly efficient ion sources can achieve the low detection limits required for regulatory compliance, even with direct analysis of QuEChERS extracts. thermofisher.com

Regulatory Science and Policy Research Concerning Kelthane S

Scientific Basis of Historical and Contemporary Regulatory Decisions for Kelthane-S

Regulatory decisions for pesticides are typically based on a comprehensive evaluation of scientific data, including efficacy against target pests, potential impacts on human health, and environmental effects. While specific historical and contemporary regulatory decisions for this compound are not detailed in the immediately available search results, the scientific studies conducted on formulations containing its active ingredient, Dicofol (B1670483), provide the type of data that underpins such regulatory processes.

Research has investigated the effects of this compound applications on non-target organisms, specifically beneficial insects, within agricultural ecosystems. Studies in cotton fields, for instance, have shown that the application of this compound, alongside other insecticides like methomyl (B1676398), resulted in a reduction of predator populations. Data indicates that this compound and methomyl reduced predator populations by 10.6-17.9% ekb.egscribd.comscribd.com. This type of finding is crucial for regulatory bodies when assessing the ecological risks associated with pesticide use and determining appropriate restrictions or guidelines to protect biodiversity.

Furthermore, comparative toxicity studies provide data used in risk assessments. Research evaluating the toxicity of various pesticides, including this compound, against different life stages of beneficial insects like Chrysoperla carnea has been conducted scribd.combu.edu.egresearchgate.net. These studies determine the concentrations at which the pesticide causes mortality, providing endpoints (like LC50 or LC90 values) that regulatory agencies use to evaluate the potential hazard to non-target species under field conditions scribd.combu.edu.eg. For example, this compound demonstrated a lower toxicity to Chrysoperla carnea eggs compared to deltamethrin (B41696) in one study, with an LC90 of 144 ppm for this compound versus 3.35 ppm for deltamethrin scribd.combu.edu.eg.

The stability and composition of pesticide formulations, such as this compound emulsifiable concentrates, are also scientific factors relevant to regulatory oversight bio-fount.com. Studies on the storage stability of this compound formulations under various temperature conditions have shown that degradation can occur, which can affect the product's efficacy and potentially lead to the formation of impurities bio-fount.com. Regulatory science requires data on product chemistry and stability to set standards for product quality, shelf life, and safe handling.

Research Informing Environmental Risk Assessments and Data Requirements

Environmental risk assessments for pesticides like those in this compound formulations rely heavily on scientific research detailing their behavior and effects in the environment. Key areas of research informing these assessments include environmental fate and transport, as well as ecotoxicology.

Studies on the stability of this compound formulations under different storage and environmental conditions contribute to understanding its potential persistence and transformation in the environment bio-fount.com. Research indicating that this compound showed higher decomposition under tropical storage conditions compared to other tested pesticides highlights the importance of environmental factors in its fate bio-fount.com. This information is vital for predicting how long the compound might persist in soil or water and its potential for wider environmental distribution.

Ecotoxicological research, such as the studies on the impact of this compound on predator populations in cotton fields and its toxicity to beneficial insects like Chrysoperla carnea, directly informs the assessment of risks to non-target organisms ekb.egscribd.comscribd.combu.edu.egresearchgate.net. These studies quantify the level of harm that can occur to ecologically important species, providing data needed to establish ecological effect thresholds and assess the likelihood of adverse environmental outcomes from pesticide use.

Data requirements for the regulation of pesticides typically include detailed information on the chemical composition of the technical product and formulations, including the identification and quantification of impurities bio-fount.com. Analytical methods suitable for monitoring batch-to-batch uniformity and determining relevant impurities are also required bio-fount.com. The mention of Kelthane as a reference standard in organic catalogs underscores the need for standardized analytical procedures and materials for environmental monitoring and regulatory compliance bu.edu.eg. This ensures that regulatory bodies can accurately measure pesticide residues in environmental matrices and assess exposure levels.

Data Tables:

Impact of this compound and Methomyl on Predator Populations in Cotton Fields ekb.egscribd.comscribd.com

Pesticide CombinationReduction in Predator Populations (%)
This compound and Methomyl10.6–17.9

Toxicity of this compound and Deltamethrin to Chrysoperla carnea Eggs (LC90) scribd.combu.edu.eg

PesticideLC90 (ppm)
This compound144
Deltamethrin3.35

Q & A

Q. Advanced

  • Use knockout models (e.g., gene-edited organisms) to isolate target pathways.
  • Employ isotopic labeling (e.g., ¹⁴C-Kelthane-S) to track metabolic fate.
  • Pair in vitro assays (enzyme inhibition) with in vivo studies to correlate observed effects. Statistical tools like ANOVA can identify confounding variables .

What strategies resolve contradictions in reported efficacy data for this compound across different experimental systems?

Q. Advanced

  • Conduct meta-analyses to quantify heterogeneity across studies (e.g., I² statistic).
  • Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric assays).
  • Assess batch-to-batch variability in this compound samples via QC/QA protocols . Cross-reference studies for methodological discrepancies (e.g., solvent choice affecting bioavailability) .

How should researchers evaluate this compound’s stability under varying environmental conditions (pH, temperature, light)?

Q. Advanced

  • Design accelerated stability studies (ICH guidelines):
    • Expose samples to extreme pH (1–13), temperatures (40–60°C), and UV light.
    • Monitor degradation via LC-MS and quantify degradation products.
  • Use Arrhenius plots to predict shelf life .

What computational approaches are suitable for modeling this compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock, Schrödinger) to predict binding affinities.
  • Molecular dynamics simulations (GROMACS) to study conformational changes over time.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

How can chronic toxicity studies for this compound be structured to meet regulatory standards?

Q. Advanced

  • Follow OECD Guidelines 452/453 :
    • Dose-ranging studies in rodents (28-day and 90-day exposure).
    • Assess hematological, histological, and biochemical endpoints.
  • Include genotoxicity assays (Ames test, micronucleus assay) and carcinogenicity models .

What methodologies integrate this compound research into systematic reviews or meta-analyses?

Q. Advanced

  • Use PRISMA guidelines for literature screening and data extraction.
  • Employ tools like RevMan for meta-analysis, accounting for study weights and heterogeneity.
  • Address publication bias via funnel plots and Egger’s test .

How can researchers investigate synergistic or antagonistic effects of this compound in combination therapies?

Q. Advanced

  • Apply Chou-Talalay’s combination index (CI) to quantify synergism.
  • Use high-throughput screening (e.g., 384-well plates) to test multiple ratios.
  • Validate in 3D cell cultures or patient-derived xenografts (PDX) .

What experimental frameworks assess this compound’s environmental impact, including biodegradation and ecotoxicity?

Q. Advanced

  • OECD 301/307 tests for aerobic/anaerobic biodegradation.
  • Microcosm studies to simulate soil/water ecosystems.
  • Ecotoxicity assays using model organisms (Daphnia magna, Danio rerio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.